2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine
Description
Properties
IUPAC Name |
(6-methoxypyridin-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-6-4-5-9(12-10)11(14)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZMMMIZDMNAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxypyridine and pyrrolidine.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or sodium hydride.
Synthetic Route:
Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Substituted Pyrrolidine/Piperidine Rings
2-Methoxy-6-(piperidin-1-yl)pyridine
3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine
- Structure : Features an iodine atom at the 3-position.
- Applications : The iodine substituent enables use in cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
- Solubility : Similar to the parent compound but with reduced solubility in polar solvents due to the hydrophobic iodine atom .
2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride
Functional Group Variations
(E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Structure : Boronate ester at the 6-position.
- Applications : Serves as a key intermediate in Suzuki-Miyaura couplings (molecular weight: 235.09 g/mol) .
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
- Structure : Acetyl group at the 3-position.
- Interactions : The ketone group participates in hydrophobic interactions with residues like Leu565 and Met519 in kinase binding assays .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine | C12H14N2O2 | 218.25 | Methoxy, pyrrolidine-carbonyl |
| 2-Methoxy-6-(piperidin-1-yl)pyridine | C11H16N2O | 192.26 | Methoxy, piperidine |
| (E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime | C11H14N3O2 | 236.25 | Oxime, methoxy |
| 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine | C12H13IN2O | 344.15 | Iodo, methoxy |
Biological Activity
2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 206.2411 g/mol
- CAS Number : 1790318-77-2
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine and pyrrole possess significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for some related compounds have been reported as low as 3.12 μg/mL against Staphylococcus aureus, suggesting a strong potential for development as antibacterial agents .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | MRSA | TBD |
| Related Pyrrole Derivative | Staphylococcus aureus | 3.12 |
| Vancomycin | MRSA | 0.5–1 |
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interaction with bacterial cell wall synthesis pathways or inhibition of specific enzymes critical for bacterial survival. Studies on related pyrrole derivatives suggest that they may disrupt protein-protein interactions essential for bacterial growth and replication .
Study on Antibacterial Efficacy
A study published in MDPI explored the efficacy of various pyrrole derivatives against resistant bacterial strains. The findings highlighted that structural modifications significantly impacted antibacterial potency, with some derivatives outperforming traditional antibiotics like vancomycin .
In Vitro Evaluation
Another investigation assessed the in vitro activity of several pyridine derivatives, including those similar to this compound, against Mycobacterium tuberculosis. Results indicated that certain modifications led to enhanced activity, with MIC values reaching as low as 5 μM for some compounds .
Q & A
Q. How to troubleshoot low yields in multi-step syntheses?
- Methodological Answer :
- Intermediate Trapping : Isolate and characterize intermediates (e.g., via ¹H NMR) to identify bottlenecks.
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps.
- Flow Chemistry : Transition from batch to continuous flow reactors to improve mixing and heat transfer for exothermic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
